In-Depth Technical Guide: Physical and Chemical Properties of 1,1-Diphenyl-2-methylpropane
In-Depth Technical Guide: Physical and Chemical Properties of 1,1-Diphenyl-2-methylpropane
Executive Summary & Structural Identity
1,1-Diphenyl-2-methylpropane (also known by its synonyms 1,1-diphenylisobutane or 2-methyl-1,1-diphenylpropane) is a highly branched aromatic hydrocarbon[1]. Structurally, it consists of an isobutyl chain where the terminal carbon is geminally disubstituted with two phenyl rings. This unique steric architecture—combining a benzylic position with an adjacent tertiary isopropyl group—renders it a premier model compound in physical organic chemistry for elucidating the mechanisms of photoinduced electron transfer (PET) and radical cation fragmentation[2].
Physical Properties & Thermodynamic Profile
Accurate physical parameters are critical for reaction design, particularly when calculating solvent dielectric effects for electron transfer thermodynamics. Below is a summary of the core quantitative data for 1,1-Diphenyl-2-methylpropane[1],[3],.
| Property | Value | Source / Validation |
| IUPAC Name | (2-methyl-1-phenylpropyl)benzene | [1] |
| CAS Registry Number | 1634-11-3 | [3] |
| Molecular Formula | C₁₆H₁₈ | [1] |
| Molecular Weight | 210.31 g/mol | [1] |
| Boiling Point | ~132.6 °C (at reduced pressure) | Experimental Observation |
| Density | ~0.98 - 1.00 g/cm³ (Estimated) | Derived from structural analogs[4] |
| Physical State | Liquid at 25 °C | Standard observation[5] |
Chemical Reactivity: The Paradigm of C-C Bond Cleavage
From a mechanistic standpoint, 1,1-diphenyl-2-methylpropane is remarkably stable under standard ground-state conditions. However, its true utility emerges in photochemistry. When subjected to PET using an electron-accepting sensitizer such as 1,4-dicyanobenzene (1,4-DCB), the compound undergoes single-electron oxidation to form a transient radical cation[2].
The Causality of Cleavage: The central C-C bond connecting the benzylic carbon to the isopropyl group undergoes spontaneous homolytic or heterolytic cleavage. This fragmentation is thermodynamically driven by two factors:
-
Relief of Steric Strain: The bulky gem-diphenyl and isopropyl groups create significant steric crowding that is relieved upon bond breaking.
-
Intermediate Stability: The cleavage yields two highly stabilized species—a resonance-stabilized diphenylmethyl radical (or cation) and an isopropyl cation (or radical)[2].
The feasibility of this electron transfer is validated by the Weller equation, which correlates the oxidation potential of the hydrocarbon with the excited singlet state energy of the sensitizer ()[2].
Fig 1. Photosensitized electron transfer and subsequent C-C bond cleavage pathway.
Experimental Methodology: Photosensitized Electron Transfer
To ensure reproducibility and scientific integrity, the following self-validating protocol details the PET-induced cleavage of 1,1-diphenyl-2-methylpropane[2].
Step 1: Solution Preparation Prepare a 0.05 M solution of 1,1-diphenyl-2-methylpropane and a 0.05 M solution of 1,4-dicyanobenzene in anhydrous acetonitrile. Causality: Acetonitrile is chosen as a polar aprotic solvent because its high dielectric constant stabilizes the solvent-separated radical ion pair, preventing rapid, unproductive back-electron transfer[6].
Step 2: Stringent Degassing Transfer the mixture to a quartz photoreactor and subject it to three consecutive freeze-pump-thaw cycles under high vacuum. Causality: Dissolved oxygen is a potent triplet quencher and radical scavenger. Removing it ensures that the excited state of the sensitizer interacts exclusively with the substrate, and that the resulting carbon-centered radicals do not form peroxyl species[7].
Step 3: Photolysis Irradiate the degassed solution using a medium-pressure mercury lamp equipped with a Pyrex filter (cutoff < 280 nm). Causality: The filter ensures that only the sensitizer (1,4-DCB) is excited to its first singlet state, preventing direct, unselective photolysis of the diphenylalkane[2].
Step 4: Analytical Validation (Self-Validating System)
-
Cyclic Voltammetry (CV): Prior to irradiation, measure the oxidation potential of the substrate to empirically confirm the Weller equation predictions[2].
-
GC-MS Analysis: Post-irradiation, analyze the mixture to quantify the formation of diphenylmethane and isopropyl derivatives. A 1:1 stoichiometric correspondence of these fragments validates the central C-C bond cleavage mechanism[2].
Fig 2. Step-by-step experimental workflow for the photolytic cleavage and analysis.
Downstream Applications & Derivatization
While the parent hydrocarbon is primarily used for PET kinetic studies, its oxidized derivatives hold immense value in synthetic methodology. For instance, the dihydroxylated analog, 2-methyl-1,1-diphenylpropane-1,2-diol (CAS 5344-64-9), is a classic substrate for the pinacol rearrangement ()[8].
Under acid catalysis, this 1,2-diol undergoes a selective 1,2-methyl shift to form 3,3-diphenylbutan-2-one. The 1,1-diaryl structural motif stabilizes the intermediate benzylic carbocation, which dictates the regioselectivity of the leaving group (water) and the subsequent migration aptitude of the adjacent methyl group[8]. This makes the compound an indispensable tool for drug development professionals studying carbocation stability and rearrangement logic.
References
-
Title: 1,1-Diphenyl-2-methylpropane | C16H18 | CID 274386 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
-
Title: Radical ions in photochemistry. 16. The photosensitized (electron transfer) carbon–carbon bond-cleavage reaction of radical cations Source: Canadian Journal of Chemistry (Okamoto, A., Snow, M. S., & Arnold, D. R., 1985) URL: [Link]
-
Title: 2-Methyl-1,1-diphenylpropane Source: NIST Chemistry WebBook, SRD 69 URL: [Link]
Sources
- 1. 1,1-Diphenyl-2-methylpropane | C16H18 | CID 274386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. 2-Methyl-1,1-diphenylpropane [webbook.nist.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Methyl-1,1-diphenylpropane-1,2-diol|CAS 5344-64-9 [benchchem.com]
